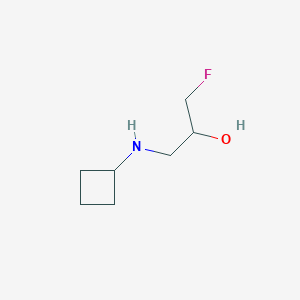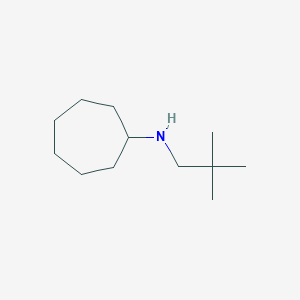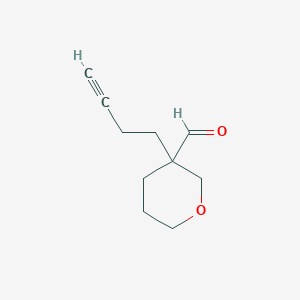
3-(But-3-yn-1-yl)oxane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-3-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a but-3-yn-1-yl group and an aldehyde functional group. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of 3-butyn-1-ol with oxane-3-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(But-3-yn-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The but-3-yn-1-yl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(But-3-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(But-3-yn-1-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-3-yn-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(But-2-yn-1-yl)oxane-3-carbaldehyde: Similar structure but with a different position of the triple bond.
3-(But-3-en-1-yl)oxane-3-carbaldehyde: Contains a double bond instead of a triple bond.
Uniqueness
3-(But-3-yn-1-yl)oxane-3-carbaldehyde is unique due to its specific combination of an oxane ring, a but-3-yn-1-yl group, and an aldehyde functional group.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-but-3-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-10(8-11)6-4-7-12-9-10/h1,8H,3-7,9H2 |
InChI-Schlüssel |
SHFOROXTETWJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1(CCCOC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


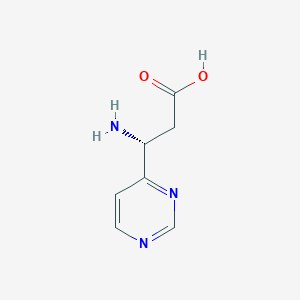
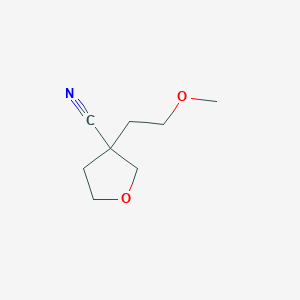
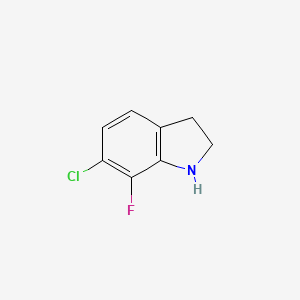
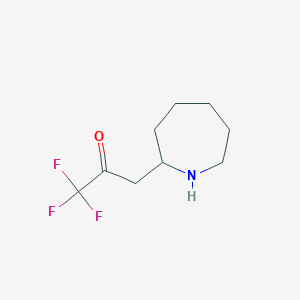
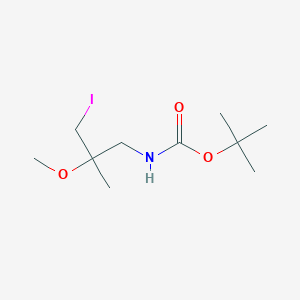
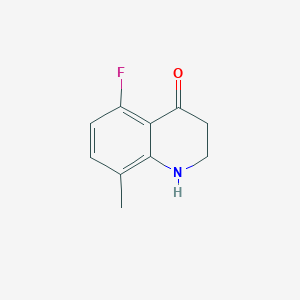
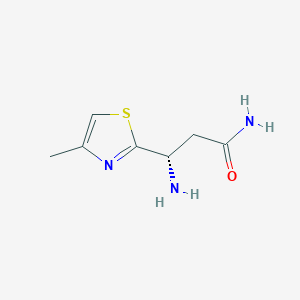
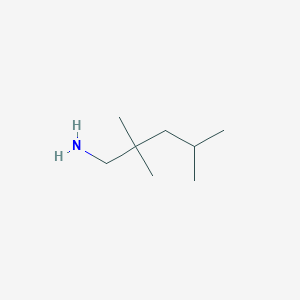
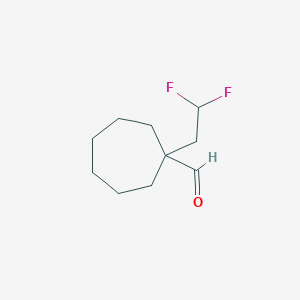
![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
